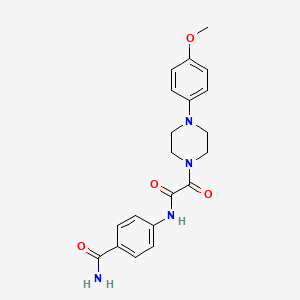
4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity and are used in various fields such as pharmaceuticals and agrochemicals . N-(4-methoxyphenyl)piperazine (MeOPP), a structural component of this compound, is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Applications De Recherche Scientifique
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, including compounds structurally related to 4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoacetamido)benzamide, have a wide range of therapeutic uses. These applications span across various pharmacological activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective agents, anti-inflammatory, and imaging agents. The flexibility in the piperazine nucleus allows for the synthesis of molecules with significant medicinal potential, impacting the pharmacokinetics and pharmacodynamics of resulting drugs. This adaptability makes piperazine a critical component in the design of new therapeutic agents for treating numerous diseases (Rathi et al., 2016).
Antipsychotic and Mood Disorder Treatments
This compound related compounds exhibit potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. Antagonists and partial agonists of D2 receptors, sharing structural similarities with piperazine derivatives, are utilized in managing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophoric features crucial for D2 receptor affinity include an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, indicating the significance of piperazine derivatives in developing treatments for these disorders (Jůza et al., 2022).
Anti-Tuberculosis (TB) Drug Development
Piperazine-benzothiazinone derivatives, like Macozinone, represent a novel class of anti-TB drugs. These compounds target the decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. The development of Macozinone, undergoing Phase 1/2 clinical studies, highlights the role of piperazine derivatives in creating more efficient TB drug regimens, contributing significantly to the fight against this global health threat (Makarov & Mikušová, 2020).
Metabolic Pathways and Drug Metabolism
Arylpiperazine derivatives, including those related to this compound, undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are significant for their serotonin receptor-related effects, among others, and are critical in understanding the drug's pharmacological actions and potential side effects. Such insights are invaluable for the therapeutic application and development of new drugs (Caccia, 2007).
Anti-Mycobacterial Agents
Piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, serving as a critical building block, have facilitated the development of new anti-TB molecules, underscoring the importance of piperazine in medicinal chemistry for addressing pressing global health challenges (Girase et al., 2020).
Propriétés
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-28-17-8-6-16(7-9-17)23-10-12-24(13-11-23)20(27)19(26)22-15-4-2-14(3-5-15)18(21)25/h2-9H,10-13H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOELRMTVJSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)
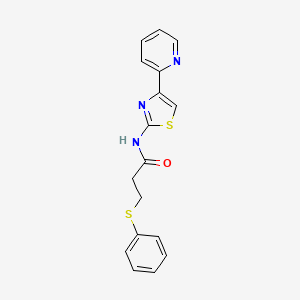
![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)
![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)
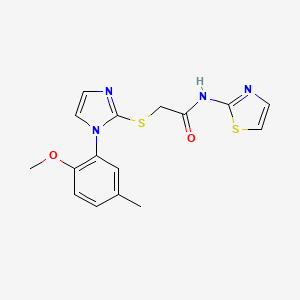
![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)
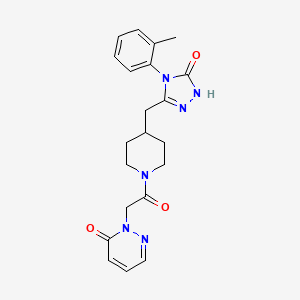
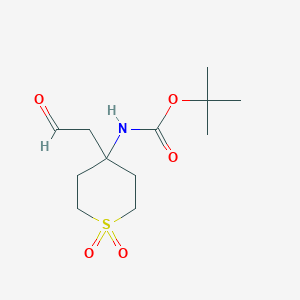
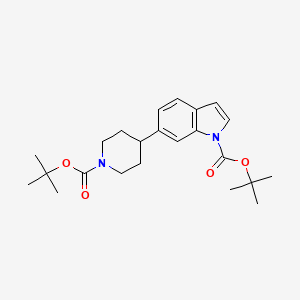
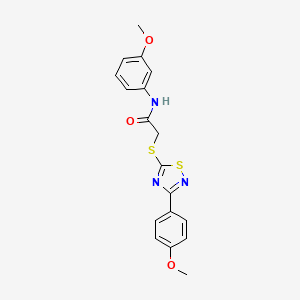
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide](/img/structure/B2810468.png)